Lankacidinol A
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Overview
Description
Lankacidinol A is a member of the lankacidin family, a class of polyketide natural products isolated from the bacterium Streptomyces spp. These compounds exhibit promising antimicrobial activity, making them of significant interest in the field of antibiotic research . This compound, in particular, has a unique 17-membered macrocyclic structure, which differentiates it from other macrolides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lankacidinol A involves modular-iterative mixed biosynthesis. The gene cluster responsible for its biosynthesis includes lkcA-lkcO, which, when expressed in Streptomyces lividans, results in the production of this compound . The synthetic approach involves multiple condensation reactions facilitated by ketosynthase, acyltransferase, and acyl carrier protein domains .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces spp. These strains are optimized to enhance the yield and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Lankacidinol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its stability and antimicrobial activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various stereochemical derivatives of this compound, such as 2,18-seco-lankacidinol B and iso-lankacidinol .
Scientific Research Applications
Lankacidinol A has a wide range of scientific research applications:
Mechanism of Action
Lankacidinol A exerts its effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, interfering with the translation process and thereby inhibiting bacterial growth . The compound’s unique macrocyclic structure allows it to bind effectively to the ribosomal subunits, disrupting their function .
Comparison with Similar Compounds
- Lankacidinol B
- Iso-lankacidinol
- 2,18-seco-lankacidinol A
- 2,18-seco-lankacidinol B
Comparison: Lankacidinol A is unique due to its specific macrocyclic structure and its potent antimicrobial activity. While similar compounds like Lankacidinol B and Iso-lankacidinol share structural similarities, they differ in their stereochemistry and bioactivity . This compound’s ability to inhibit bacterial translation more effectively sets it apart from its analogs .
Properties
CAS No. |
23498-36-4 |
---|---|
Molecular Formula |
C27H37NO8 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[(3Z,5Z,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |
InChI |
InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8-,12-9-,15-7-,16-13- |
InChI Key |
WDAIURVMANXCNS-SZIOJBFTSA-N |
Isomeric SMILES |
CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)\C)O)\C)OC(=O)C |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lankacidinol A; Lankacidinol 14-acetate; Antibiotic T-2636D; P-2636 D; P 2636 D; P2636 D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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